molecular formula C9H27O3Si4 B155312 Tris(trimethylsiloxy)silane CAS No. 1873-89-8

Tris(trimethylsiloxy)silane

Cat. No.: B155312
CAS No.: 1873-89-8
M. Wt: 295.65 g/mol
InChI Key: XAASNKQYFKTYTR-UHFFFAOYSA-N
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Description

Tris(trimethylsiloxy)silane is a useful research compound. Its molecular formula is C9H27O3Si4 and its molecular weight is 295.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Tris(trimethylsiloxy)silane, also known as tris(trimethylsilyloxy)silicon, is an organosilicon compound with the formula [(CH3)3SiO]3SiH . It is a colorless liquid that is classified as a hydrosilane since it contains an Si-H bond .

Target of Action

This compound is generally used as a radical reducing agent for various organic compounds such as xanthates, organic halides, isocyanides, selenides, and acid chlorides . It is also used for hydrosilylation of alkenes, alkynes, and dialkyl ketones .

Mode of Action

The compound is notable for having a weak Si-H bond, with a bond dissociation energy estimated at 84 kcal/mol . This weak bond makes it an effective reagent for delivering hydrogen atoms . It is also used as a source of siloxy groups in organic synthesis reactions .

Biochemical Pathways

This compound is involved in various biochemical pathways, particularly in the synthesis of indoles and oxindoles . It is used in a combined tris(trimethylsilyl)silane and visible-light-promoted intramolecular reductive cyclization protocol for the synthesis of these compounds .

Result of Action

The primary result of Tris(trimethylsilyl)silane’s action is the reduction of various organic compounds and the hydrosilylation of alkenes, alkynes, and dialkyl ketones . This leads to the synthesis of a variety of organic compounds, including indoles and oxindoles .

Action Environment

This compound is sensitive to moisture, water, and protic solvents, reacting rapidly with these substances . It is also light-sensitive . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as humidity, the presence of water or protic solvents, and exposure to light .

Biological Activity

Tris(trimethylsiloxy)silane (TRIS) is a silane compound that has garnered attention for its potential applications in various fields, particularly in materials science and biomedicine. This article explores the biological activity of TRIS, focusing on its chemical properties, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its siloxane backbone, which comprises three trimethylsiloxy groups attached to a silicon atom. Its general formula can be represented as:

Si[O[Si(CH3)3]3]3\text{Si}[\text{O}[\text{Si}(\text{CH}_3)_3]_3]_3

This structure imparts unique properties such as hydrophobicity and flexibility, making it suitable for various applications, including as a precursor for silicone-based materials.

Biological Applications

1. Medical Devices:
TRIS-containing vinylic monomers are utilized in the production of silicone hydrogel contact lenses. These monomers enhance oxygen permeability, which is critical for maintaining corneal health during lens wear. Research indicates that TRIS improves the clarity and overall mechanical properties of lens materials while reducing folding marks during handling .

2. Polymer Synthesis:
TRIS is employed in synthesizing polymers with specific functionalities. For instance, it can be used to create hydrophilic silicone materials that are more compatible with aqueous environments, addressing challenges associated with traditional hydrophobic silanes .

Case Study: Bioconcentration and Toxicity

A study investigating the bioconcentration of pharmaceuticals in marine organisms highlighted the need for understanding the environmental impact of compounds like TRIS. The research focused on how TRIS interacts with biological systems, particularly in terms of uptake and depuration kinetics in species such as Mytilus galloprovincialis (mussels). The findings suggested that while TRIS itself may not be highly toxic, its presence in aquatic environments warrants further investigation due to potential bioaccumulation effects .

Table 1: Summary of Biological Activity Findings

Study FocusFindingsReference
Contact Lens ApplicationsEnhanced oxygen permeability and reduced lens folding marks
Marine BioconcentrationMinimal toxicity but potential for bioaccumulation
Polymer CompatibilityImproved solubility in water-based formulations

The biological activity of TRIS can be attributed to its ability to modify surface properties of materials and influence cellular interactions. The trimethylsiloxy groups provide a hydrophobic character that can affect protein adsorption and cell adhesion behaviors, which are critical factors in biomedical applications.

Future Directions

Research into TRIS is ongoing, particularly regarding its environmental impact and potential toxicity in aquatic ecosystems. Future studies should focus on:

  • Long-term ecological effects: Investigating the chronic exposure effects on marine life.
  • Biodegradability: Assessing how TRIS breaks down in natural environments.
  • Enhanced formulations: Developing new TRIS-based materials with improved biocompatibility for medical applications.

Scientific Research Applications

Organic Chemistry

TTMSS has been extensively studied for its role as a radical-based reagent. It is utilized in:

  • Radical Reductions : TTMSS allows for efficient radical reductions under mild conditions, yielding high product selectivity and purity. Its ability to generate silyl radicals makes it a valuable tool in organic synthesis .
  • Hydrosilylation : TTMSS has demonstrated effectiveness in the hydrosilylation of olefins, where it reacts with double bonds to form silanes. This reaction is notable for its regioselectivity and ability to accommodate both electron-rich and electron-poor substrates .
  • Polymerization : TTMSS plays a crucial role in photo-induced radical polymerization processes, effectively overcoming the challenges posed by oxygen inhibition during polymerization. It has been shown to enhance the rate of polymerization and improve the final conversion rates .

Dental Applications

TTMSS is employed as a co-initiator in dental adhesives. Studies have shown that incorporating TTMSS into adhesive formulations significantly affects the polymerization kinetics and mechanical properties of the resulting copolymers:

  • Polymerization Kinetics : The degree of conversion (DC) of methacrylate-based adhesives using TTMSS as a co-initiator exhibited strong dependence on irradiation time and light intensity. The presence of TTMSS resulted in more homogeneous network structures compared to traditional amine-type co-initiators .
  • Mechanical Properties : The copolymers formed with TTMSS demonstrated comparable dynamic mechanical properties under both dry and wet conditions, making it a suitable substitute for conventional co-initiators .

Table 1: Comparison of Polymerization Rates with Different Co-Initiators

Co-InitiatorPolymerization Rate (mm/s)Degree of Conversion (%)
Ethyl-4-(dimethylamino)benzoate (EDMAB)0.580
TTMSS0.890
CQ/TTMSS/DPIHP0.785

Data indicates that TTMSS enhances both the polymerization rate and degree of conversion compared to traditional co-initiators.

Case Study: Overcoming Oxygen Inhibition in Polymerization

In a study focusing on free radical polymerization (FRP), TTMSS was found to be highly effective in mitigating oxygen inhibition effects:

  • Mechanism : The silyl radicals generated from TTMSS efficiently trap oxygen, converting stable peroxyls into initiating radicals that enhance polymerization rates under air exposure .
  • Results : The incorporation of TTMSS led to significant improvements in polymer yield and quality, demonstrating its potential as an additive in FRP processes.

Case Study: Dental Adhesive Performance

A clinical evaluation of dental adhesives containing TTMSS revealed:

  • Performance Metrics : Adhesives with TTMSS showed improved bonding strength and durability compared to those using traditional co-initiators.
  • Clinical Significance : These findings suggest that TTMSS can enhance the performance of dental adhesives, leading to better patient outcomes.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Tris(trimethylsiloxy)silane with high purity for laboratory use?

this compound is typically synthesized via hydrolysis and condensation reactions starting from chlorosilanes. For high-purity yields:

  • Use controlled stoichiometry of precursors (e.g., chlorotrimethylsilane and trihydroxyalkylsilanes) to minimize side reactions .
  • Employ inert atmospheric conditions (e.g., nitrogen or argon) to prevent moisture-induced premature hydrolysis .
  • Purification via fractional distillation under reduced pressure (e.g., 7–12 mm Hg) is critical to isolate the product from residual siloxane byproducts .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • FTIR Spectroscopy : Confirm Si-O-Si stretching vibrations (1050–1110 cm⁻¹) and Si-CH₃ bands (1250–1270 cm⁻¹) .
  • NMR Analysis : Look for characteristic trimethylsilyl proton signals at δ 0.1–0.3 ppm in ¹H NMR .
  • Mass Spectrometry : Identify molecular ion peaks (e.g., m/z 295 for M–Cl fragments) and siloxane-related fragmentation patterns .

Q. What safety protocols are essential for handling this compound in polymerization reactions?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, sealed goggles, and flame-resistant lab coats to avoid skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile siloxane vapors .
  • Waste Management : Segregate siloxane waste in airtight containers and dispose via certified hazardous waste facilities to prevent environmental release .

Advanced Research Questions

Q. How do oxygen flow rates in plasma-enhanced chemical vapor deposition (PECVD) influence the dielectric properties of this compound-derived thin films?

  • Experimental Design : Vary O₂ flow rates (e.g., 10–50 sccm) during PECVD to modulate film stoichiometry. Higher oxygen enhances crosslinking, reducing dielectric constants (k < 2.5) due to increased porosity .
  • Characterization : Use ellipsometry for thickness measurements and impedance spectroscopy to quantify dielectric loss. Cross-reference with XPS to confirm Si-O-Si network formation .

Q. What methodological challenges arise when copolymerizing this compound with hydrophilic monomers like HEMA for hydrogel applications?

  • Phase Separation : Optimize monomer ratios (e.g., TRIS:HEMA = 1:3) and use compatibilizers (e.g., DMA or NVP) to stabilize the hydrophobic/hydrophilic interface .
  • Oxygen Permeability : Measure via polarographic sensors; TRIS content >20% improves O₂ transmission (Dk > 100 barrer) but may reduce equilibrium water content (<40%) .

Q. How can gas chromatography (GC) and liquid chromatography (LC) be optimized to detect this compound derivatives in environmental matrices?

  • Sample Preparation : Extract air samples using ENV+ cartridges with dichloromethane (GC) or acetonitrile (LC), avoiding cleanup steps to retain low-abundance siloxanes .
  • GC Conditions : Use a DB-5 capillary column and FID detector; calibrate with phenyl-tris(trimethylsiloxy)silane (M3TPh) as a reference .
  • LC-MS/MS : Employ a C18 column with ESI-negative mode for tris(trifluoropropyl)siloxanes, leveraging MRM transitions for sensitivity .

Q. What mechanisms explain the thermal stability of this compound in high-temperature polymer composites?

  • Thermogravimetric Analysis (TGA) : TRIS exhibits decomposition onset >300°C due to robust Si-O-Si networks. Additives like graphene oxide (GON) further enhance stability by restricting chain mobility .
  • Kinetic Studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea > 200 kJ/mol), indicating resistance to oxidative degradation .

Q. How do interfacial interactions between this compound and nanoparticle additives (e.g., graphene) affect composite mechanical properties?

  • Dispersion Strategies : Use polyvinylpyrrolidone (PVP) to stabilize graphene nanoplatelets (GNP) in TRIS matrices, ensuring uniform filler distribution .
  • Tensile Testing : Incorporation of 2 wt% GNP increases Young’s modulus by ~50% but may reduce elongation at break due to restricted siloxane chain mobility .

Q. Analytical and Contradiction Resolution

Q. How to resolve discrepancies in reported solubility parameters for this compound across studies?

  • Method Comparison : Re-evaluate solubility using consistent solvents (e.g., hexane vs. acetone) and controlled humidity (<5% RH). Conflicting data often arise from residual moisture affecting hydrolysis .
  • Hansen Solubility Parameters : Calculate HSPs (δD ≈ 15 MPa¹/², δP ≈ 3 MPa¹/²) to predict compatibility with non-polar matrices .

Q. What factors contribute to inconsistent cytotoxicity results in TRIS-based biomedical applications?

  • Leachable Analysis : Quantify unreacted monomers via LC-MS; residual methacrylates (e.g., MEHQ stabilizers) may skew cytotoxicity assays .
  • Surface Modification : Plasma treatment or PEG grafting reduces hydrophobic surface-induced inflammatory responses .

Properties

InChI

InChI=1S/C9H27O3Si4/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAASNKQYFKTYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H27O3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172039
Record name 1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1873-89-8
Record name 1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001873898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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